molecular formula C7H17NO2 B042686 1,1-Diethoxypropan-2-amine CAS No. 55064-41-0

1,1-Diethoxypropan-2-amine

Cat. No. B042686
CAS RN: 55064-41-0
M. Wt: 147.22 g/mol
InChI Key: MLTOHCRTGWUMIR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1,1-Diethoxypropan-2-amine involves various chemical reactions, often aiming to introduce or modify functional groups to achieve desired properties. A notable method for synthesizing bis[1-diethoxyphosphorylalkyl]amines, which share a core structural similarity with 1,1-Diethoxypropan-2-amine, involves the reaction of aromatic aldehydes with ammonia and diethyl phosphite. This process, facilitated by chlorotrimethylsilane, yields bis[1-diethoxyphosphorylalkyl]amines efficiently from simple starting materials (Kaboudin & Moradi, 2006).

Scientific Research Applications

Chemical Synthesis

1,1-Diethoxypropan-2-amine is used in the field of chemical synthesis . It’s a compound with a molecular weight of 147.22 and is typically stored at a temperature of 4°C . It’s often used in the synthesis of other complex molecules .

Pharmacology

1,1-Diethoxypropan-2-amine derivatives have been studied in the field of pharmacology . Researchers synthesized a compound called (2R,S)-1-(1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol, which showed α1- and β1-adrenolytic, antiarrhythmic, and hypotensive activities . This compound was found to be effective in the treatment of cardiovascular diseases such as hypertension, heart failure, and stable angina pectoris .

Biocatalysis

1,1-Diethoxypropan-2-amine is also used in the field of biocatalysis . It’s used in the synthesis of novel disubstituted 1-phenylpropan-2-amines using immobilized whole-cell biocatalysts with ®-transaminase activity .

Preparation of Metal Oxide Precursors

1,1-Diethoxypropan-2-amine can be used to synthesize precursors of metal oxides such as alumina, silica, and titania . The specific experimental conditions can be adjusted as needed .

Synthesis of Pharmaceuticals, Dyes, and Surfactants

This compound can also be used to prepare organic compounds such as pharmaceuticals, dyes, and surfactants . A common method for preparing 1,1-diethoxypropan-2-amine is obtained by reacting 1,1,1-triethoxypropane with ammonia .

Preparation of Organic Compounds

1,1-Diethoxypropan-2-amine is used in the synthesis of various organic compounds . It can be used to prepare pharmaceuticals, dyes, and surfactants . A common method for preparing 1,1-diethoxypropan-2-amine is obtained by reacting 1,1,1-triethoxypropane with ammonia . The specific experimental conditions can be adjusted as needed .

Safety And Hazards

1,1-Diethoxypropan-2-amine is classified as a dangerous substance. It has been assigned the GHS05 pictogram, indicating that it is corrosive. The hazard statements associated with it are H227 and H314 .

Future Directions

While specific future directions for 1,1-Diethoxypropan-2-amine are not available, the field of catalytic chemistry, which includes the study of such compounds, is expected to play a crucial role in sustainable economic development .

properties

IUPAC Name

1,1-diethoxypropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2/c1-4-9-7(6(3)8)10-5-2/h6-7H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTOHCRTGWUMIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(C)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60970417
Record name 1,1-Diethoxypropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60970417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Diethoxypropan-2-amine

CAS RN

55064-41-0
Record name 2-Propanamine, 1,1-diethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055064410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Diethoxypropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60970417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RA Janrao - 2013 - lib.unipune.ac.in
I am gratefuC to ILniversity grants Commission (ILQC), J^ ew VeCfiifor awarding the research feCCowsfiip for present work. Thank you to members of the department who made …
Number of citations: 2 lib.unipune.ac.in

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